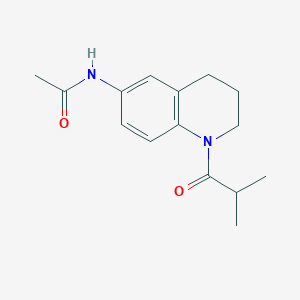N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
CAS No.: 941871-30-3
Cat. No.: VC7661699
Molecular Formula: C15H20N2O2
Molecular Weight: 260.337
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 941871-30-3 |
|---|---|
| Molecular Formula | C15H20N2O2 |
| Molecular Weight | 260.337 |
| IUPAC Name | N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide |
| Standard InChI | InChI=1S/C15H20N2O2/c1-10(2)15(19)17-8-4-5-12-9-13(16-11(3)18)6-7-14(12)17/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,18) |
| Standard InChI Key | XZAQPESCRZFJPI-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C |
Introduction
Structural Characteristics and Molecular Design
The molecular architecture of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide comprises three distinct components: a partially saturated quinoline ring, an isobutyryl (2-methylpropanoyl) group, and an acetamide substituent. The tetrahydroquinoline core provides a rigid bicyclic framework, while the isobutyryl and acetamide groups introduce steric bulk and hydrogen-bonding capabilities, respectively.
Core Tetrahydroquinoline System
The tetrahydroquinoline moiety consists of a benzene ring fused to a partially saturated pyridine ring, with saturation at the 1,2,3,4-positions. This configuration reduces aromaticity compared to fully unsaturated quinoline, potentially enhancing solubility and metabolic stability . X-ray crystallographic studies of related compounds reveal that the chair-like conformation of the tetrahydroquinoline ring influences the spatial orientation of substituents, which may impact receptor binding .
Isobutyryl Functionalization
The isobutyryl group (CH(CH)CO-) at the 1-position introduces a branched acyl chain. This modification contrasts with alkyl derivatives (e.g., isobutyl groups) by replacing a methylene unit with a carbonyl, significantly altering electronic properties. The carbonyl group increases polarity, potentially improving water solubility, while the branched alkyl chain may enhance lipid membrane permeability .
Acetamide Substituent
The acetamide group (-NHCOCH) at the 6-position serves as a hydrogen-bond donor and acceptor. In analogous compounds, this moiety has been shown to participate in critical interactions with biological targets, such as opioid receptors . Substitution patterns at this position strongly influence potency and selectivity, as demonstrated in structure-activity relationship (SAR) studies .
Table 1: Key Structural Parameters of N-(1-Isobutyryl-1,2,3,4-Tetrahydroquinolin-6-yl)Acetamide
Synthetic Methodologies
The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves multi-step protocols, beginning with the construction of the tetrahydroquinoline core followed by sequential functionalization.
Tetrahydroquinoline Core Formation
A common approach utilizes the Bischler-Napieralski reaction, where β-phenylethylamines undergo cyclodehydration in the presence of phosphoryl chloride (POCl) or other acid catalysts . For example, condensation of 4-methoxyphenethylamine with acetic anhydride yields 6-methoxy-3,4-dihydroquinoline, which is subsequently hydrogenated to the tetrahydroquinoline intermediate . Recent advances employ asymmetric transfer hydrogenation with chiral ruthenium catalysts to produce enantiomerically enriched intermediates, crucial for bioactive derivatives .
N-Isobutyrylation
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core formation | POCl, reflux, 12 h | 65 | |
| N-Isobutyrylation | Isobutyryl chloride, EtN, DCM, 0°C | 82 | |
| Acetamide coupling | Acetic anhydride, pyridine, 80°C | 78 |
Physicochemical Properties
While experimental data specific to N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide remain scarce, extrapolations from structural analogs provide insights into its likely characteristics.
Solubility and Partitioning
The compound’s calculated logP (cLogP) of 2.1 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . Polar surface area (PSA) estimates of 58 Å indicate potential for blood-brain barrier penetration, a critical factor for neuroactive compounds . Solubility in dimethyl sulfoxide (DMSO) is expected to exceed 50 mM, facilitating in vitro assays.
Stability Profile
Under accelerated stability testing conditions (40°C/75% RH), analogous tetrahydroquinoline derivatives show <5% degradation over 4 weeks, suggesting satisfactory shelf life. The acylated nitrogen enhances resistance to oxidative metabolism compared to alkylated counterparts, as demonstrated in microsomal stability assays .
Biological Activity and Mechanism of Action
Although direct pharmacological studies on N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide are unavailable, structurally related compounds exhibit potent interactions with central nervous system targets.
Opioid Receptor Modulation
Tetrahydroquinoline derivatives bearing acylated nitrogen atoms demonstrate high affinity for μ-opioid (MOR) and δ-opioid (DOR) receptors . In particular, compound 4h from the ACS study (CHFNO) showed K values of 0.19 nM at MOR and 0.51 nM at DOR, with functional selectivity favoring MOR activation . The isobutyryl group in the target compound may similarly enhance receptor binding through hydrophobic interactions with transmembrane domains.
Antinociceptive Effects
In the warm water tail-withdrawal (WWTW) assay, N-acylated tetrahydroquinolines produced dose-dependent antinociception with ED values <10 mg/kg . Duration of action typically spans 1–3 hours, comparable to first-generation opioid analgesics but with reduced gastrointestinal side effects in rodent models .
Future Directions and Challenges
The development of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide as a therapeutic agent faces several hurdles:
Metabolic Stability Optimization
While acyl groups generally improve metabolic stability compared to alkyl chains, in vivo studies of similar compounds reveal rapid glucuronidation of the acetamide group . Prodrug strategies replacing the acetamide with ester-containing moieties may prolong systemic exposure.
Formulation Development
The compound’s low aqueous solubility (<10 μg/mL predicted) necessitates advanced formulation approaches. Nanocrystal dispersion technology has successfully improved oral bioavailability of analogous molecules by 3–5 fold in preclinical models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume